3-(Benzyloxy)-4-methoxyaniline
Description
Properties
IUPAC Name |
4-methoxy-3-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAGRANHLLXXLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-methoxyaniline with benzyl alcohol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds as follows:
Reduction of Nitro Group: The nitro group in 3-nitro-4-methoxyaniline is reduced to an amino group using hydrogen gas in the presence of Pd/C catalyst.
Benzylation: The resulting 3-amino-4-methoxyaniline is then reacted with benzyl alcohol under acidic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzyloxy group can yield 3-hydroxy-4-methoxyaniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: 3-Hydroxy-4-methoxyaniline
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-(Benzyloxy)-4-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of molecules with therapeutic properties.
Materials Science: It is used in the development of functional materials, including polymers and dyes.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The presence of the benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 3-(Benzyloxy)-4-methoxyaniline vs. 4-(Benzyloxy)aniline (SI-18)
- Synthetic Yields : The synthesis of 4-(benzyloxy)aniline (SI-18) via General Procedure A yielded 33–44% depending on reaction conditions, while this compound derivatives (e.g., Entry 4, ) are less documented but likely face challenges due to steric hindrance from the 3-position substitution .
- Electronic Effects : The para-substituted SI-18 exhibits simpler NMR spectra (e.g., δ 6.78 ppm for aromatic protons) compared to the meta/para-substituted target compound, where overlapping signals (e.g., δ 6.56 ppm) suggest greater electronic complexity .
Substituent Influence: this compound vs. 4-Methoxyaniline (14)
- Reactivity : 4-Methoxyaniline (14) is synthesized in higher yields (52–76%) than benzyloxy-containing analogs, attributed to the smaller methoxy group’s reduced steric demand .
- Thermal Stability : Quantum chemical studies on 3-(benzyloxy)pyridin-2-amine (3BPA, a pyridine analog) reveal temperature-dependent conformational flexibility (300–1200 K), suggesting that benzyloxy groups may enhance thermal resilience compared to methoxy-only analogs .
Electron-Donating vs. Electron-Withdrawing Groups
- Charge Distribution : Theoretical studies on triazolone derivatives with benzyloxy/methoxy substituents () show that electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring (Mulliken charges: −0.12e for methoxy vs. −0.08e for benzyloxy), impacting reactivity in electrophilic attacks .
Data Tables
Table 2: Computational Properties of Analogous Compounds
| Compound | Method (Basis Set) | Mulliken Charge (OCH$_3$) | Reference |
|---|---|---|---|
| Triazolone derivative | B3LYP/6-311G(d,p) | −0.12e | |
| 3BPA (Pyridine analog) | DFT | N/A (Flexibility at 1200 K) |
Key Research Findings
Synthetic Challenges : Meta-substituted benzyloxy groups (as in this compound) reduce yields compared to para-substituted analogs due to steric and electronic factors .
Thermal Behavior : Benzyloxy-containing compounds exhibit conformational flexibility at high temperatures, a property leveraged in dynamic molecular simulations .
Electronic Modulation : Methoxy groups enhance electron density more effectively than benzyloxy groups, influencing regioselectivity in further functionalization .
Biological Activity
3-(Benzyloxy)-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 179.22 g/mol
- CAS Number : 19790-60-4
Research indicates that this compound interacts with various biological targets, leading to diverse pharmacological effects. Its mechanism primarily involves:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains. A study indicated that modifications in the structure, such as the introduction of methoxy groups, can enhance its antibacterial efficacy against Mycobacterium tuberculosis .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity by inhibiting tumor growth and promoting apoptosis in cancer cells. For instance, a related compound demonstrated significant tumor regression in preclinical models .
Biological Activity Data
The following table summarizes findings related to the biological activity of this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : In a comparative study, various substituted anilines were tested for their ability to inhibit bacterial growth. The presence of both methoxy and benzyloxy groups was found to enhance antimicrobial activity significantly. Specifically, compounds with a combination of these groups exhibited up to 59% inhibition against Mycobacterium species .
- Anticancer Activity : A series of experiments evaluated the anticancer potential of structurally similar compounds. One study reported that a derivative with a similar structure led to tumor regression rates of over 100% in specific animal models, indicating strong anticancer properties .
Q & A
Q. Q1: What are the standard synthetic routes for preparing 3-(Benzyloxy)-4-methoxyaniline, and how are intermediates characterized?
A: The synthesis typically involves sequential functionalization of aniline derivatives. For example:
- Step 1: Benzylation of 4-methoxyaniline using benzyl chloride under basic conditions (e.g., K₂CO₃/DMF) to introduce the benzyloxy group at the 3-position .
- Step 2: Reaction monitoring via TLC and purification via column chromatography.
- Intermediate characterization: IR spectroscopy (C-O-C stretching at ~1250 cm⁻¹ for benzyloxy and methoxy groups) and ¹H NMR (aromatic protons at δ 6.5–7.5 ppm, methoxy singlet at δ ~3.8 ppm) .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can researchers optimize the yield of this compound in multi-step syntheses?
A: Key parameters include:
- Catalyst selection: Use of phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .
- Temperature control: Maintaining 60–80°C during benzylation to minimize side reactions.
- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- By-product analysis: LC-MS to identify impurities (e.g., over-alkylated products) and adjust stoichiometry .
Stability and Handling
Q. Q3: What precautions are necessary for handling this compound due to its sensitivity?
A:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling: Use gloveboxes for moisture-sensitive steps; avoid exposure to light (photo-labile benzyloxy group) .
- Decomposition signs: Yellowing of the compound indicates oxidation; confirm purity via HPLC before use .
Structural Modifications for Bioactivity
Q. Q4: How do structural modifications of this compound influence its antimicrobial activity?
A:
- Substitution patterns: Introducing electron-withdrawing groups (e.g., NO₂) at the 5-position enhances antimicrobial potency by increasing electrophilicity .
- Heterocycle fusion: Thiazolidinone derivatives (e.g., coupling with mercaptoacetic acid) show improved biofilm inhibition .
- SAR studies: Comparative assays (MIC values) against S. aureus and E. coli reveal optimal substituent size/logP ratios .
Analytical Challenges in Spectral Interpretation
Q. Q5: How can overlapping signals in NMR spectra of this compound derivatives be resolved?
A:
- Advanced techniques: Use 2D NMR (HSQC, HMBC) to assign aromatic protons and differentiate benzyloxy/methoxy carbons .
- Solvent effects: Deutero-DMSO induces downfield shifts for NH protons, aiding in amine group identification .
- Contradictions: Discrepancies in reported δ values may arise from solvent purity or concentration effects; cross-validate with IR data .
Mechanistic Insights in Cross-Coupling Reactions
Q. Q6: What mechanistic pathways dominate in palladium-catalyzed cross-coupling of this compound?
A:
- Buchwald-Hartwig amination: Pd(OAc)₂/Xantphos catalyzes C-N bond formation via oxidative addition to aryl halides .
- Side reactions: Competing β-hydride elimination observed with bulky ligands; mitigate using monodentate phosphines (e.g., PPh₃) .
- Kinetic studies: In-situ monitoring via ³¹P NMR reveals ligand dissociation rates impact catalytic efficiency .
Data Contradictions in Synthetic Literature
Q. Q7: How should researchers address discrepancies in reported yields for this compound derivatives?
A:
- Reproducibility checks: Verify catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and solvent drying methods .
- By-product profiling: Use GC-MS to identify unreported impurities (e.g., de-benzylated by-products) .
- Statistical analysis: Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, reaction time) .
Applications in Materials Science
Q. Q8: How is this compound utilized in designing conductive polymers?
A:
- Polymer precursors: Electropolymerization of aniline derivatives forms polyaniline analogs with tunable bandgaps .
- Doping effects: Sulfonic acid doping enhances conductivity (up to 10⁻² S/cm) by stabilizing polaronic states .
- Stability tests: Accelerated aging under UV light assesses degradation pathways (e.g., benzyloxy cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
